1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone
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Overview
Description
1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone is a heterocyclic compound featuring a unique structure that combines a pyrazine ring with a pyrrolo moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminocyclohexane with acetic anhydride, followed by cyclization to form the desired pyrazine ring . The reaction conditions often require a solvent such as ethanol and a catalyst like sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.
Substitution: N-bromosuccinimide in dichloromethane at room temperature.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated pyrazine rings.
Substitution: Halogenated pyrazine derivatives.
Scientific Research Applications
1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity or bind to receptors, altering cellular pathways. The exact pathways depend on the specific application and the target molecule involved .
Comparison with Similar Compounds
Similar Compounds
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one: Shares a similar core structure but lacks the methyl and ethanone substituents.
3-Methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride: Another derivative with slight structural variations.
Uniqueness
1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone is unique due to its specific substituents, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C10H18N2O |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(6-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone |
InChI |
InChI=1S/C10H18N2O/c1-8-3-4-10-7-11(9(2)13)5-6-12(8)10/h8,10H,3-7H2,1-2H3 |
InChI Key |
RQWWNFZVPXCTDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2N1CCN(C2)C(=O)C |
Origin of Product |
United States |
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